Cas no 89639-43-0 (3-chlorocyclobutane-1,1-dicarboxylic acid)

3-Chlorocyclobutane-1,1-dicarboxylic acid is a versatile cyclobutane derivative featuring both carboxylic acid and chloro functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The 1,1-dicarboxylic acid moiety provides reactivity for further derivatization, while the 3-chloro substituent offers a handle for nucleophilic substitution or elimination reactions. Its rigid cyclobutane ring structure contributes to steric constraints, useful in designing conformationally restricted compounds. This compound is particularly relevant in the development of bioactive molecules, where its unique scaffold can influence binding affinity and metabolic stability. Suitable for use in cross-coupling reactions, cycloadditions, and as a building block for heterocyclic systems.
3-chlorocyclobutane-1,1-dicarboxylic acid structure
89639-43-0 structure
商品名:3-chlorocyclobutane-1,1-dicarboxylic acid
CAS番号:89639-43-0
MF:C6H7O4Cl
メガワット:178.57038
MDL:MFCD11040631
CID:593763
PubChem ID:9822583

3-chlorocyclobutane-1,1-dicarboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,1-Cyclobutanedicarboxylic acid, 3-chloro-
    • 3-chlorocyclobutane-1,1-dicarboxylic acid
    • 3-Chloro-cyclobutane-dicarboxylic acid
    • AS-50753
    • AKOS006308603
    • P11011
    • 3-chloro-cyclobutane-1,1-dicarboxylic acid
    • 3-CHLORO-CYCLOBUTANE-DICARBOXYLICACID
    • 89639-43-0
    • CS-0051402
    • 3-chloro-1,1-cyclobutanedicarboxylic acid
    • SCHEMBL6686381
    • DTXSID60431351
    • PB19112
    • MDL: MFCD11040631
    • インチ: InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
    • InChIKey: CUTCKBJFLZZDDX-UHFFFAOYSA-N
    • ほほえんだ: OC(=O)C1(CC(Cl)C1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 178.0032864g/mol
  • どういたいしつりょう: 178.0032864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-chlorocyclobutane-1,1-dicarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D635553-10G
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
10g
$370 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121807-10G
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
10g
¥ 1,986.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121807-1G
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
1g
¥ 382.00 2023-04-13
eNovation Chemicals LLC
D635553-10g
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
10g
$370 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122042-10g
3-Chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
10g
¥2160.00 2024-04-26
Ambeed
A395240-5g
3-Chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
5g
$228.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122042-1g
3-Chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
1g
¥417.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122042-5g
3-Chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
5g
¥1252.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121807-5.0g
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 97%
5.0g
¥1155.0000 2024-08-02
Chemenu
CM316399-1g
3-chlorocyclobutane-1,1-dicarboxylic acid
89639-43-0 95%
1g
$70 2024-07-21

3-chlorocyclobutane-1,1-dicarboxylic acid 関連文献

3-chlorocyclobutane-1,1-dicarboxylic acidに関する追加情報

Introduction to 3-chlorocyclobutane-1,1-dicarboxylic acid (CAS No. 89639-43-0)

3-chlorocyclobutane-1,1-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 89639-43-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic structure, featuring a chlorinated cyclobutane ring with two carboxylic acid substituents, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The unique arrangement of functional groups on the cyclobutane core makes it a valuable intermediate for constructing more complex molecules, particularly in the design of novel therapeutic agents.

The synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid typically involves multi-step organic transformations, starting from commercially available precursors such as cyclobutene or cyclobutanone. The chlorination step is critical, often employing reagents like sulfuryl chloride or N-chlorosuccinimide to introduce the chlorine atom at the desired position. Subsequent carboxylation reactions, which can be achieved through oxidation or direct functionalization of the ring, yield the final product with high purity and yield under optimized conditions.

In recent years, 3-chlorocyclobutane-1,1-dicarboxylic acid has been explored as a building block in medicinal chemistry due to its ability to form stable heterocyclic frameworks. Researchers have leveraged its structural motif to develop inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The presence of both carboxylic acid groups allows for further derivatization via esterification, amidation, or conjugation with other bioactive molecules, expanding its utility in drug design.

The pharmaceutical industry has been particularly interested in 3-chlorocyclobutane-1,1-dicarboxylic acid for its potential as a precursor to polyketide-like scaffolds. These scaffolds are known for their broad spectrum of biological activities and have been successfully incorporated into antibiotics, antifungals, and anti-inflammatory agents. The cyclobutane ring itself provides rigidity to the molecular structure, which can enhance binding affinity to biological targets. Additionally, the chlorine substituent can serve as a handle for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

Recent advances in computational chemistry have further highlighted the significance of 3-chlorocyclobutane-1,1-dicarboxylic acid. Molecular modeling studies suggest that its derivatives can effectively interact with proteins and nucleic acids, making them candidates for targeted drug delivery systems. By integrating machine learning algorithms with experimental data, researchers have been able to predict optimal modifications to enhance pharmacokinetic properties such as solubility and bioavailability. This interdisciplinary approach underscores the compound's potential in developing next-generation therapeutics.

The agrochemical sector has also recognized the value of 3-chlorocyclobutane-1,1-dicarboxylic acid as a precursor for novel pesticides and herbicides. Its structural features allow for the design of compounds that disrupt essential metabolic pathways in pests while maintaining low toxicity to non-target organisms. Such developments align with global efforts to create sustainable agricultural practices by reducing reliance on traditional chemical formulations.

In conclusion,3-chlorocyclobutane-1,1-dicarboxylic acid (CAS No. 89639-43-0) represents a cornerstone in synthetic and medicinal chemistry. Its unique structural attributes enable diverse applications across multiple industries, from pharmaceuticals to agrochemicals. As research continues to uncover new methodologies for its synthesis and functionalization,3-chlorocyclobutane-1,1-dicarboxylic acid is poised to remain at the forefront of chemical innovation.

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